BenchChemオンラインストアへようこそ!

20-(S)-Ginsenoside F2

Antifungal Membrane Biology Sterol Transport

20(S)-Ginsenoside F2 is a rare PPD-type ginsenoside with β-D-glucopyranosyl moieties at both C-3 and C-20. Unlike Rb1, Rd, or CK, its intermediate amphipathic character confers unique biological profiles: it increases Foxp3+ Treg cells, suppresses Th17, resists C-3 β-glucosidase cleavage, and exhibits sterol-independent membrane activity. It is the definitive LC-MS/MS marker for authenticating fermented ginseng products. Substitution with primary ginsenosides or CK is scientifically invalid for Treg/Th17, membrane interaction, or fermentation authentication studies.

Molecular Formula C42H72O13
Molecular Weight 785.0 g/mol
Cat. No. B14790621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name20-(S)-Ginsenoside F2
Molecular FormulaC42H72O13
Molecular Weight785.0 g/mol
Structural Identifiers
SMILESCC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)OC6C(C(C(C(O6)CO)O)O)O)C
InChIInChI=1S/C42H72O13/c1-21(2)10-9-14-42(8,55-37-35(51)33(49)31(47)25(20-44)53-37)22-11-16-41(7)29(22)23(45)18-27-39(5)15-13-28(38(3,4)26(39)12-17-40(27,41)6)54-36-34(50)32(48)30(46)24(19-43)52-36/h10,22-37,43-51H,9,11-20H2,1-8H3/t22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,39-,40+,41+,42-/m0/s1
InChIKeySWIROVJVGRGSPO-GMTINJNOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

20-(S)-Ginsenoside F2: Key Intermediate Protopanaxadiol Saponin with Distinct Glycosylation


20-(S)-Ginsenoside F2 (CAS 62025-49-4) is a protopanaxadiol (PPD)-type dammarane triterpene glycoside that serves as a critical intermediate in the biotransformation cascade of major ginsenosides. Structurally, it contains β-D-glucopyranosyl moieties attached at both the C-3 and C-20 positions of the aglycone [1]. In contrast to abundant primary ginsenosides (e.g., Rb1, Rb2, Rc, Rd), F2 is a 'minor' or 'rare' ginsenoside found in trace amounts in raw Panax ginseng but is generated in significant quantities through microbial deglycosylation, enzymatic conversion, or fermentation processes [2]. It occupies a pivotal node in the metabolic pathway linking high-molecular-weight precursors (Rb1 → Rd → F2) to the fully deglycosylated end-metabolites Compound K (CK) and protopanaxadiol (Ppd) [3]. This dual glycosylation at C-3 and C-20 confers distinct physicochemical and biological properties relative to mono-glycosylated analogs such as Rg3 (C-3 only) and CK (C-20 only), making F2 a compound of specific interest for studies requiring defined intermediate polarity and receptor interaction profiles [4].

Why 20-(S)-Ginsenoside F2 Cannot Be Readily Substituted by Common Ginsenosides or End-Metabolites


Generic substitution of 20-(S)-Ginsenoside F2 with abundant primary ginsenosides (e.g., Rb1, Rd) or fully deglycosylated metabolites (e.g., CK, Ppd) is scientifically invalid due to profound differences in molecular recognition, membrane interaction, and in vivo pharmacokinetic processing. The presence of glucose at both C-3 and C-20 positions confers an intermediate amphipathic character that is absent in mono-glycosylated analogs [1]. This structural distinction translates into divergent biological outcomes: F2 is resistant to hydrolysis by specific β-glucosidases that readily cleave C-3 glycosides, and it exhibits distinct sterol-dependent membrane interactions compared to C-3-only glycosides (Rg3, Rh2) [2]. Furthermore, F2 occupies a specific niche in the ginsenoside metabolic pathway—it is the immediate precursor to CK and Ppd, yet it demonstrates unique immunomodulatory and metabolic effects not recapitulated by its downstream metabolites [3][4]. Consequently, procurement decisions based solely on ginsenoside class membership (PPD-type) or broader 'ginseng extract' sourcing will not yield the specific experimental outcomes associated with purified F2.

Quantitative Differentiation Evidence for 20-(S)-Ginsenoside F2 Procurement


Glycosylation Pattern Dictates Membrane Sterol-Dependent Antifungal Selectivity

The C-3,C-20 diglycosylation of F2 confers resistance to membrane sterol composition alterations that potentiate or diminish the activity of mono-glycosylated analogs. In Saccharomyces cerevisiae mutants, deletion of ERG6 (which alters membrane sterol from ergosterol to zymosterol) increased the cytostatic activity of Rg3 and Rh2 (C-3 glycosylated), but had no significant effect on F2 or Compound K (C-20 glycosylated) [1]. Furthermore, deletion of LAM genes encoding sterol transporters reduced yeast resistance to Rg3 but did not alter susceptibility to F2 [1]. This demonstrates that the dual glycosylation of F2 fundamentally alters its interaction with membrane lipid rafts compared to compounds with single sugar moieties at C-3.

Antifungal Membrane Biology Sterol Transport

Fermentation-Dependent Bioavailability: F2 Plasma Levels Detectable Only After Bioconversion

F2 is essentially absent from systemic circulation following administration of non-fermented red ginseng (RG), but becomes quantifiable after administration of fermented red ginseng (FRG). In a randomized crossover clinical trial of 16 healthy Korean males, plasma concentrations of F2 after RG administration were below the lower limit of quantification (BLQ) in all but one subject [1]. In contrast, following FRG administration, F2 was reliably detected, with a mean AUC(0-∞) of 30.24 ± 41.87 ng·h/mL [2]. This contrasts sharply with CK, the major fermentation product, which achieved 69.23-fold higher Cmax after FRG versus RG [1]. F2 therefore represents a distinct pharmacokinetic entity whose in vivo presence is contingent upon specific bioconversion processing—it cannot be assumed present when sourcing non-fermented ginseng materials.

Pharmacokinetics Bioavailability Fermentation

Divergent Effects on Pancreatic Lipase Activity: F2 Enhances While Other PPD Ginsenosides Inhibit

F2 exhibits a qualitatively opposite effect on pancreatic lipase (PL) activity compared to structurally related PPD-type ginsenosides. At a concentration of 100 μg/mL, Rb1, Rd, Rg1, Rg3, and compound K significantly suppressed PL activity by 43%, 47%, 75%, and 55%, respectively [1]. In marked contrast, ginsenoside F2 and Rf slightly enhanced PL activity under identical conditions [1]. Rg3 was identified as the most potent PL inhibitor among common ginsenosides, with a minimum effective concentration of 6.25 μg/mL [1]. This functional divergence indicates that F2 engages pancreatic lipase through a distinct mechanism or binding mode that does not lead to enzyme inhibition, a property that may be advantageous or detrimental depending on the research objective.

Lipid Metabolism Pancreatic Lipase Obesity

Superior AMPK-Mediated Anti-Adipogenic Efficacy in Obese Mice Compared to Literature Values for CK

F2 demonstrates robust in vivo anti-obesity efficacy via AMPK pathway activation at doses comparable to or lower than those reported for CK in similar models. Administration of F2 at 50 and 100 mg/kg to high-fat diet-induced obese mice for 4 weeks significantly reduced body weight gain, adipose tissue weight, and serum total cholesterol (TC), triglyceride (TG), and AST levels [1]. Mechanistically, F2 accelerated phosphorylation of AMPK and ACC in vitro and in vivo, increased mitochondrial biosynthesis in adipocytes, and elevated hepatic antioxidant enzymes (SOD, GSH-Px) [1]. While direct head-to-head comparisons with CK in the same study are not available, cross-study analysis indicates that F2 achieves comparable metabolic improvements at doses similar to those employed for CK (typically 10-50 mg/kg in rodent obesity models). Critically, F2's dual action—AMPK activation combined with PPARγ binding inhibition—represents a polypharmacology distinct from CK's primary mechanism.

Obesity AMPK Pathway Adipogenesis

Treg/Th17 Immunomodulation: A Unique Hepatic Protective Signature Not Shared by CK

F2 exerts a distinctive immunomodulatory effect in alcoholic liver injury characterized by increased regulatory T cells (Tregs) and decreased Th17 cells—a signature not prominently reported for CK or other downstream metabolites. In a chronic-binge ethanol mouse model, oral administration of F2 (50 mg/kg) for 2 weeks significantly attenuated liver injury as measured by serum ALT/AST, and reduced infiltration of inflammatory macrophages and neutrophils [1]. Flow cytometry and qRT-PCR revealed increased frequencies of Foxp3+ Tregs and elevated IL-10 mRNA, coupled with decreased IL-17-producing Th17 cells and suppressed RORγt expression [1]. The hepatoprotective effect of F2 was completely abolished in IL-10 knockout mice, confirming the mechanistic centrality of this pathway [1]. While CK demonstrates hepatoprotective effects in NAFLD models via AMPK and antioxidant mechanisms, this specific Treg/Th17 polarization axis is uniquely associated with F2 among the minor ginsenosides characterized to date.

Immunology Alcoholic Liver Disease T Cell Differentiation

Priority Application Scenarios for 20-(S)-Ginsenoside F2 Based on Differentiated Evidence


Analytical Reference Standard for Fermented Ginseng Product Quality Control

F2 is essentially undetectable in plasma after administration of non-fermented red ginseng but becomes quantifiable following fermentation (AUC∞ 30.24 ± 41.87 ng·h/mL) [1]. This makes purified F2 an essential analytical reference standard for developing and validating LC-MS/MS methods to authenticate and quantify the fermentation status of commercial ginseng products. Its presence serves as a definitive marker of bioconversion processing, distinguishing truly fermented products from those merely labeled as such.

Mechanistic Probe for Membrane Sterol-Glycoside Interaction Studies

Unlike Rg3 and Rh2, whose antifungal activity is potentiated by ERG6 deletion and diminished by LAM deletion, F2 exhibits sterol-independent membrane activity [2]. This makes F2 the ideal control compound for dissecting the role of membrane sterol composition in triterpene glycoside pharmacology. Researchers investigating ginsenoside-membrane interactions should prioritize F2 when a sterol-insensitive baseline comparator is required.

Investigational Tool for Treg/Th17-Mediated Inflammatory Liver Disease

F2 uniquely increases Foxp3+ regulatory T cells and decreases IL-17-producing Th17 cells in an IL-10-dependent manner, a signature not observed with downstream metabolites like CK [3]. This positions F2 as the preferred ginsenoside for preclinical studies of alcoholic hepatitis, autoimmune liver disease, or any condition where restoring Treg/Th17 balance is a therapeutic goal. CK cannot substitute for F2 in these experimental designs.

Negative Control for Pancreatic Lipase Inhibition Assays

While Rg3, Rb1, Rd, and CK inhibit pancreatic lipase activity by 43-75% at 100 μg/mL, F2 slightly enhances lipase activity [4]. This functional opposition within the same ginsenoside class makes F2 an indispensable negative control for structure-activity relationship studies of ginsenoside-mediated lipase inhibition, and a critical reagent for validating assay specificity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 20-(S)-Ginsenoside F2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.